N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide
Description
N-{[2-(Thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and an oxolane (tetrahydrofuran)-3-carboxamide group via a methylene linker. This structure combines aromatic (pyridine, thiophene) and non-aromatic (oxolane) moieties, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-4,6,8,12H,5,7,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCILXBRFEFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves the following steps:
Formation of the Thiophene-Pyridine Intermediate: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
Cyclization and Functionalization: This intermediate undergoes cyclization and functionalization reactions to introduce the oxolane ring and the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or oxidative stress pathways . The compound’s structure allows it to bind to these targets effectively, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several thiophene- and furan-based carboxamides documented in the literature. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core Diversity: The target compound’s pyridine-thiophene core distinguishes it from furan- or thiophene-only analogs (e.g., 97c, N-(3-aminopropyl)thiophene-3-carboxamide).
Functional Group Impact: The hydrazinyl-oxoethyl group in 97c increases hydrogen-bonding capacity (3 donors vs. 2 in the target compound), which may favor interactions with polar enzymatic pockets but reduce blood-brain barrier permeability . The 3-aminopropyl chain in N-(3-aminopropyl)thiophene-3-carboxamide provides a basic amine, enabling salt formation and improved aqueous solubility, albeit at the cost of increased logP compared to the oxolane-containing target compound .
Synthetic Pathways :
- The synthesis of the target compound likely involves multi-step alkylation and coupling reactions to assemble the pyridine-thiophene-oxolane scaffold. This contrasts with the acyl azide intermediates used for hydrazinyl derivatives (e.g., 97c) and the direct carboxamide coupling seen in piperidinylmethyl-thiophene analogs .
Notes
- Synthetic methodologies from analogous compounds (e.g., acyl azide formation, carboxamide coupling) may guide the optimization of the target molecule’s synthesis .
Biological Activity
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and potential applications based on diverse research findings.
Structural Characteristics
The compound features a unique molecular structure that includes:
- Thiophene Ring : Known for its role in various biological activities.
- Pyridine Moiety : Commonly associated with pharmacological properties.
- Oxolane (Tetrahydrofuran) Ring : Contributes to the compound's chemical reactivity.
- Carboxamide Functional Group : Enhances solubility and biological interactions.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
- Formation of the thiophene-pyridine linkage.
- Introduction of the oxolane ring.
- Functionalization to create the carboxamide group.
These steps are crucial for achieving the desired purity and yield of the compound.
Inhibitory Potential
Preliminary studies indicate that compounds structurally similar to this compound may inhibit specific enzymes or receptors implicated in disease pathways, particularly in:
- Inflammation : Compounds with thiophene derivatives have shown potential as inhibitors of IKK-2, an enzyme involved in inflammatory responses and cancer cell proliferation.
- Cancer Progression : The structural features suggest applications in developing anticancer agents.
Interaction Studies
Understanding how this compound interacts with biological targets is essential. Techniques employed include:
- Molecular Docking : To predict binding affinities.
- Enzyme Inhibition Assays : To evaluate the compound’s efficacy against specific targets.
These studies are vital for optimizing its pharmacological profile.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varied biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Thiophenecarboxamide | Contains a thiophene moiety | Anti-inflammatory effects |
| Pyridinecarboxamide | Features a pyridine ring | Antimicrobial properties |
| 4-Thiazolecarboxamide | Incorporates a thiazole ring | Anticancer activity |
This table illustrates the diverse potential applications of compounds related to this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of thiophene and pyridine derivatives:
- Anti-Cancer Activity : Research indicates that thiophene derivatives can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds similar to this compound have been demonstrated to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Molecular Docking Studies : These studies have shown promising binding affinities for this compound against various targets, indicating its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
